molecular formula C11H12ClN3O B2878547 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine CAS No. 333771-44-1

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine

Cat. No.: B2878547
CAS No.: 333771-44-1
M. Wt: 237.69
InChI Key: QKLNZAXCSBCBHV-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 . This benzimidazole derivative is supplied for research use and is not intended for diagnostic or therapeutic applications. Benzimidazole-based compounds are a significant class of heterocycles in medicinal chemistry due to their versatile biological activities . Recent scientific literature highlights that novel benzimidazole derivatives are being actively investigated for their potential in various research fields, including the study of their interactions with specific cellular targets . For instance, some structurally related benzimidazole compounds have been synthesized and screened for in vitro anticancer activity, with studies utilizing techniques like NMR-binding assays and molecular docking to characterize their mechanism of action . Researchers value this pharmacophore for its ability to interact with enzymes through hydrogen bonding and hydrophobic interactions . This product is intended for laboratory research use solely by trained professionals. Handle with appropriate safety precautions.

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)14-11(13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLNZAXCSBCBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-Alkylation Reactions

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine can undergo N-alkylation, where it reacts with various alkyl halides to form N-alkylated derivatives:

  • Example Reaction : Reacting with benzyl chloride under basic conditions can yield 4-benzyl-(5-chloro-1H-benzo[d]imidazol-2-yl)morpholine.

Cyclization Reactions

This compound can also participate in cyclization reactions, which are significant for generating more complex molecular structures:

  • Mechanism : A potential cyclization involves reacting with carbon disulfide in alcoholic potassium hydroxide, leading to the formation of thiocarbamate derivatives.

Substitution Reactions

The chlorine atom in the compound can be substituted by various nucleophiles:

  • Example : Substituting chlorine with amines or thiols can produce a range of derivatives that may exhibit enhanced biological activity.

Characterization of Products

The products obtained from these reactions are characterized using various techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of synthesized compounds:

  • Typical Signals : For example, in the case of this compound, NMR spectra typically show peaks corresponding to morpholine protons and aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and fragmentation patterns:

  • Molecular Ion Peak : The molecular ion peak for this compound is observed at m/z = 274, confirming its molecular formula C13H18ClN5O .

Infrared (IR) Spectroscopy

IR spectroscopy provides information about functional groups present:

  • Characteristic Peaks : For instance, NH stretching vibrations appear around 3350 cm^-1.

Data Table

Reaction TypeReactantsProductsYield (%)
N-AlkylationThis compound + Benzyl Chloride4-Benzyl-(5-chloro-1H-benzo[d]imidazol-2-yl)morpholine~65
CyclizationThis compound + Carbon DisulfideThiocarbamate derivativeTBD
SubstitutionThis compound + AmineAmine-substituted derivativeTBD

This comprehensive analysis highlights the chemical reactions associated with this compound and sets a foundation for future research into its derivatives and applications in medicinal chemistry.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine":

Scientific Research Applications

  • Antimalarial Properties: Benzimidazole derivatives, including chloro-substituted analogs, have demonstrated antimalarial activity against Plasmodium falciparum . A specific chloro-substituted analog showed high potency against both drug-sensitive and multidrug-resistant strains of the human malaria parasite .
  • Cytotoxic Activity: Some synthesized compounds related to benzimidazoles have exhibited cytotoxic activity and selectivity against colon, breast, and cervical cancer cell lines .
  • BCL6 Inhibitors: Benzimidazolone inhibitors have been found to cause rapid degradation of BCL6, a transcriptional repressor implicated in tumorigenesis of germinal center B-cells . One such compound, CCT369260, reduced BCL6 levels in a lymphoma xenograft mouse model following oral dosing .
  • Anti-inflammatory Effect: Benzimidazole derivatives have shown remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume . Some compounds demonstrated notable reduction in edema compared to standard drugs . Certain benzimidazole derivatives also produced remarkable COX-2 inhibition .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the benzimidazole ring or the group at the 2-position:

Halogen Substituents
  • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (2b): Substituents: 5-Cl, 2-aniline. Melting Point: 133–135°C. Yield: 86%.
  • 4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)aniline (4b) :

    • Substituents: 5-F, 2-aniline.
    • Melting Point: 271°C.
    • Yield: 63%.
    • Fluorine’s electronegativity increases thermal stability compared to chloro analogs .
Morpholine-Linked Derivatives
  • 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine: Substituents: 2-(morpholinomethyl). Yield: 55–65%. The methyl bridge between benzimidazole and morpholine reduces steric hindrance, enhancing synthetic accessibility. Solubility in polar solvents (e.g., methanol, chloroform) is notable .
  • 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)morpholine: Substituents: 1-(2-ethoxyethyl), 2-morpholine. Molecular Formula: C₁₅H₂₁N₃O₂.

Physicochemical Properties

Table 1: Comparative Data for Selected Benzimidazole Derivatives
Compound Name Substituent (Position) 2-Position Group Yield (%) Melting Point (°C) Solubility
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline 5-Cl Aniline 86 133–135 Moderate in DMSO
4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)aniline 5-F Aniline 63 271 Low in water
4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine None Morpholinomethyl 55–65 Not reported High in polar solvents
4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)morpholine 1-(2-Ethoxyethyl) Morpholine Not reported Not reported Moderate in THF

Key Observations :

  • Melting Points : Chloro and fluoro substituents significantly increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Solubility : Morpholine derivatives exhibit superior solubility in polar solvents compared to aniline analogs, attributed to the oxygen and nitrogen atoms in morpholine .

Biological Activity

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a morpholine ring, which is critical for its biological activity. The presence of the chlorine atom at the 5-position of the benzimidazole enhances its interaction with biological targets.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 7 to 24 µM, indicating strong selective toxicity towards these cancer cells compared to normal cells .

Cell Line IC50 (µM) Selectivity Ratio (HaCaT/Cell Line)
HCT-1167–114
MCF-715–242
HeLa11–18-

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzimidazole and morpholine rings significantly influence the compound's potency. For example, substituents on the morpholine ring can alter the binding affinity and selectivity towards specific cancer cell lines. Compounds with electron-donating groups generally exhibited enhanced activity compared to those with electron-withdrawing groups .

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds in the benzimidazole class have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This disruption in microtubule dynamics is critical for cancer cell proliferation .
  • Induction of Apoptosis : The compound may also induce apoptosis through pathways involving chromatin condensation and DNA damage, as evidenced by studies showing increased markers of apoptosis in treated cells .
  • Targeting Specific Kinases : Some benzimidazole derivatives have been identified as inhibitors of various kinases involved in cancer progression, suggesting that this compound may share similar targets .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of several benzimidazole derivatives, including this compound. The results indicated that this compound displayed potent cytotoxicity against multiple cancer cell lines, supporting its potential as an anticancer agent .

Clinical Implications

Given its promising in vitro results, further investigation into in vivo efficacy and safety profiles is warranted. The potential for developing this compound into a therapeutic agent for treating various cancers remains an area of active research.

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